

In Vivo Metabolic Profile of YM758 in Preclinical Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	YM758 phosphate	
Cat. No.:	B1683504	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

YM758, a novel inhibitor of the If current channel, has demonstrated potent and selective activity in lowering heart rate, positioning it as a promising therapeutic agent for cardiovascular conditions such as stable angina and atrial fibrillation.[1] A thorough understanding of its metabolic fate in preclinical models is paramount for its continued development and successful clinical translation. This technical guide provides a comprehensive overview of the in vivo metabolic profile of YM758 across various preclinical species, including mice, rats, rabbits, dogs, and monkeys. The primary metabolic pathways involve oxidation, hydration, and demethylation, which are followed by sulfate or glucuronide conjugation.[1][2] Notably, there are no significant species-specific differences in the metabolic pathways of YM758.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visually represents metabolic pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.

Pharmacokinetic Profile

YM758 exhibits distinct pharmacokinetic properties across different preclinical species. Following intravenous administration, the elimination half-life is approximately 1.14-1.16 hours in rats and 1.10-1.30 hours in dogs.[3] The total body clearance is significantly higher in rats (5.71-7.27 L/h/kg) compared to dogs (1.75-1.90 L/h/kg), which is comparable to the hepatic blood flow rate in each species.[3] Oral bioavailability ranges from 7.5%-16.6% in rats to



16.1%-22.0% in dogs.[3] Studies in rats indicate that YM758 is well-absorbed from the gastrointestinal tract, extensively metabolized, and primarily excreted into the bile.[4]

Table 1: Pharmacokinetic Parameters of YM758 in Rats

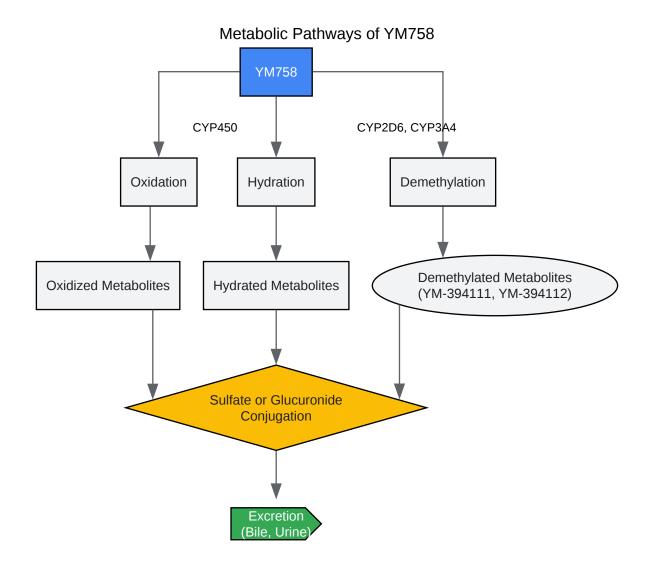
and Dogs

Parameter	Rats	Dogs
Elimination Half-life (t½) (i.v.)	1.14 - 1.16 h[3]	1.10 - 1.30 h[3]
Total Body Clearance (CLtot) (i.v.)	5.71 - 7.27 L/h/kg[3]	1.75 - 1.90 L/h/kg[3]
Absolute Bioavailability (oral)	7.5% - 16.6%[3]	16.1% - 22.0%[3]

Metabolic Pathways

The biotransformation of YM758 in vivo is characterized by three primary metabolic reactions: oxidation, hydration, and demethylation. The resulting metabolites subsequently undergo phase II conjugation reactions, primarily sulfation and glucuronidation.[1][2] In vitro studies using human liver microsomes have identified CYP2D6 and CYP3A4 as the key cytochrome P450 enzymes responsible for the formation of two major metabolites, AS2036313-00 and YM-394111/YM-394112.[5] The O-demethylated metabolites, YM-394111 and YM-394112, are considered precursors for most of the conjugated metabolites observed in rats.[6]





Click to download full resolution via product page

Metabolic Pathways of YM758

Identified Metabolites in Preclinical Models

Metabolite profiling studies in rats have identified several metabolites in plasma, bile, and urine. [6] The structures of these metabolites have been elucidated using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.[1][2]

Table 2: Major Metabolites of YM758 Identified in Rats



Metabolite ID	Name	Matrix Detected
R1	YM-385462	Plasma[6]
R2	YM-385463	Plasma[6]
R3	YM-385459	Plasma[6]
R4	YM-252124	Plasma, Eyeballs[6]
R9	YM-234903	Plasma, Eyeballs[6]
R10	-	Plasma[6]
R19	YM-396944	Plasma[6]

Experimental Protocols In Vivo Metabolic Profiling

Objective: To investigate the metabolic profile of YM758 in various preclinical species.

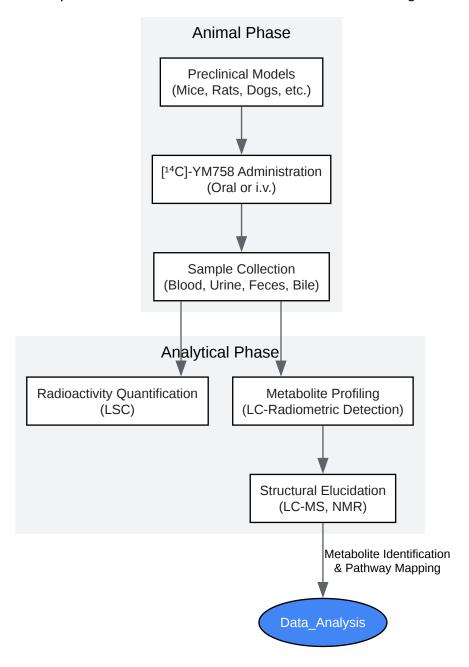
Methodology:

- Animal Models: Male mice, rats, rabbits, dogs, and monkeys are used.[1] For detailed distribution studies, albino and non-albino rats are utilized.[4]
- Drug Administration: A single oral or intravenous dose of radiolabeled ([¹⁴C]) YM758 monophosphate is administered.[4]
- Sample Collection: Biological samples including blood, urine, feces, and bile (from bile duct-cannulated animals) are collected at predetermined time points.[1][4]
- Sample Analysis:
 - Radioactivity in samples is quantified using a liquid scintillation counter.
 - Metabolite profiling is performed using liquid chromatography hyphenated with a radiometric detection system (LC-radiometric detection).[1]



 Structural elucidation of metabolites is achieved using liquid chromatography coupled with a mass spectrometer (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy after isolation and purification.[1][2]

Experimental Workflow for In Vivo Metabolic Profiling



Click to download full resolution via product page

In Vivo Metabolic Profiling Workflow



Hepatic Uptake and Excretion Studies

Objective: To elucidate the mechanisms of hepatic uptake and biliary excretion of YM758.

Methodology:

- In Vitro Systems:
 - Transporter-expressing mammalian cells (e.g., HEK293 cells) are used to assess the involvement of specific uptake (OATP1B1, OATP1B3, hOCT1) and efflux (MDR1) transporters.[7]
 - Suspended rat and human hepatocytes are used to study overall hepatic uptake.
- Experimental Procedure:
 - Cells or hepatocytes are incubated with YM758 at various concentrations and for different durations.
 - The intracellular concentration of YM758 is measured to determine uptake kinetics.
 - Inhibition studies are conducted using known inhibitors of specific transporters to confirm their role in YM758 transport.

Tissue Distribution

Studies in pregnant and lactating rats using whole-body autoradioluminography after a single oral administration of [14C]-YM758 have shown that radioactivity is widely distributed in tissues. [8] The highest concentrations of radioactivity were observed in the liver.[8] The transfer of radioactivity into the fetus was low, which may be due to the efflux transporter Mdr1 at the blood-placenta barrier.[8] Conversely, radioactivity was found to concentrate in maternal milk. [8] Extensive accumulation and slower elimination of radioactivity have also been noted in the thoracic aorta and the eyeballs of rats.[4]

Conclusion

The in vivo metabolic profile of YM758 has been extensively characterized in multiple preclinical species, revealing a consistent pattern of metabolism primarily through oxidation,







hydration, and demethylation, followed by conjugation. The lack of significant species differences in metabolism simplifies the extrapolation of preclinical findings to humans. The detailed pharmacokinetic and metabolic data presented in this guide provide a solid foundation for drug development professionals to design and interpret further non-clinical and clinical studies of YM758. The elucidation of the enzymes and transporters involved in its disposition offers valuable insights for predicting potential drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Investigation of Metabolite Profile of YM758, a Novel If Channel Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics of YK754, a novel If channel inhibitor in rats, dogs and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative evaluation of absorption, distribution, and excretion of YM758, a novel If channel inhibitor, between albino and non-albino rats PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the inhibitory and induction potential of YM758, a novel If channel inhibitor, for human P450-mediated metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hepatic uptake and excretion of (-)-N-{2-[(R)-3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel if channel inhibitor, in rats and humans PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue distribution of YM758, a novel If channel inhibitor, in pregnant and lactating rats PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Metabolic Profile of YM758 in Preclinical Models: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683504#in-vivo-metabolic-profile-of-ym758-in-preclinical-models]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com